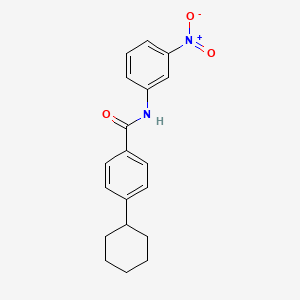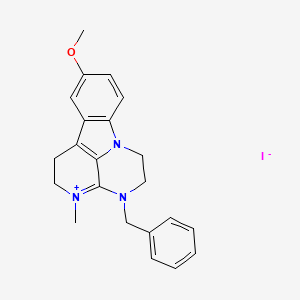![molecular formula C13H19BrN2O2 B5070749 2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B5070749.png)
2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of biochemistry and pharmacology. This compound is commonly referred to as BPPA and is known for its ability to modulate the activity of certain enzymes and receptors in the body. In
作用机制
The mechanism of action of BPPA involves its ability to bind to certain enzymes and receptors in the body. For example, BPPA has been shown to bind to the active site of acetylcholinesterase, thereby inhibiting its activity. Additionally, BPPA has been shown to bind to certain receptors in the brain, such as the sigma-1 receptor, which has been linked to neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BPPA are still being studied, but some preliminary findings suggest that it may have a number of beneficial effects on the body. For example, BPPA has been shown to increase levels of acetylcholine in the brain, which can lead to improved cognitive function and memory. Additionally, BPPA has been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of BPPA is its ability to selectively modulate the activity of certain enzymes and receptors in the body. This makes it a useful tool for studying the biochemical and physiological effects of these targets. Additionally, BPPA is relatively easy to synthesize and has a high yield, which makes it a cost-effective tool for research. However, one of the limitations of BPPA is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are a number of future directions for research on BPPA. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's. Additionally, BPPA may have applications in the field of drug discovery, as it can be used to screen for potential inhibitors of certain enzymes and receptors. Finally, further studies are needed to fully understand the biochemical and physiological effects of BPPA, as well as its potential toxicity and limitations.
合成方法
The synthesis of BPPA involves a multi-step process that requires several chemical reagents and equipment. The first step involves the reaction of 4-bromophenol with sodium hydride to form 4-bromophenoxide. This intermediate is then reacted with 3-dimethylaminopropyl chloride to form 3-dimethylamino-n-propyl-4-bromophenoxide. The final step involves the reaction of this intermediate with acetic anhydride to form BPPA. The overall yield of this synthesis method is around 50%.
科学研究应用
BPPA has been studied extensively for its potential applications in the field of biochemistry and pharmacology. One of the most promising areas of research is its ability to modulate the activity of certain enzymes and receptors in the body. For example, BPPA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory.
属性
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(dimethylamino)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O2/c1-16(2)9-3-8-15-13(17)10-18-12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCFIHOHCFAJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)COC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-cyclopentyl-4-{[1-(2-hydroxybenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5070672.png)

![N~1~-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,1-cyclopropanedicarboxamide](/img/structure/B5070683.png)

![4-[2-(1,3-benzodioxol-5-ylamino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide hydrobromide](/img/structure/B5070692.png)
![3-(benzylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5070704.png)

![6-(4-methylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5070724.png)
![N'-(3-methoxypropyl)-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5070731.png)

![N~2~-(3-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070742.png)
![N-2-biphenylyl-2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5070754.png)
![4-(1-piperidinyl)-6-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine trifluoroacetate](/img/structure/B5070757.png)
![N-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N,2,2,6,6-pentamethyl-4-piperidinamine](/img/structure/B5070760.png)